molecular formula C21H14BrN3O3S B13719167 3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid

3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid

Katalognummer: B13719167
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: HQCXZZKJWJSRCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31811585 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD31811585 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired crystal form is obtained.

Industrial Production Methods: Industrial production of MFCD31811585 is designed for large-scale manufacturing. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The preparation method is simple and easy to implement, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD31811585 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD31811585 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction efficiency.

Major Products Formed: The major products formed from the reactions of MFCD31811585 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in various substituted compounds.

Wissenschaftliche Forschungsanwendungen

MFCD31811585 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, MFCD31811585 is explored for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of MFCD31811585 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to MFCD31811585 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity, making them useful in similar applications .

Uniqueness: MFCD31811585 stands out due to its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required. Additionally, its specific molecular structure allows for targeted interactions with certain biomolecules and chemical reagents, enhancing its versatility and effectiveness in various fields .

Eigenschaften

Molekularformel

C21H14BrN3O3S

Molekulargewicht

468.3 g/mol

IUPAC-Name

3-[[3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

InChI

InChI=1S/C21H14BrN3O3S/c22-18-10-9-17(29-18)19-16(12-25(24-19)15-7-2-1-3-8-15)20(26)23-14-6-4-5-13(11-14)21(27)28/h1-12H,(H,23,26)(H,27,28)

InChI-Schlüssel

HQCXZZKJWJSRCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C(=O)NC4=CC=CC(=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.